2-Iodophenyl acetate
Description
2-Iodophenyl acetate is a chemical compound that has been studied in various contexts, particularly in organic synthesis. It is a versatile intermediate that can be used to introduce iodophenyl groups into molecules, which is valuable for subsequent transformations such as cross-coupling reactions.
Synthesis Analysis
The synthesis of derivatives related to 2-iodophenyl acetate has been explored in several studies. For instance, the [1-cyano-2-(2-iodophenyl)]ethylidene group has been introduced as an acetal-protecting group for carbohydrate thioglycoside donors, showing strong beta-selectivity and yielding beta-rhamnopyranosides after tin-mediated radical fragmentation . Another study demonstrates the conversion of molecular iodine into acetyl hypoiodite, which is then used for the synthesis of 1,2-iodo-cofunctionalized derivatives of alkenes, showcasing an iodine atom-economic approach . Additionally, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been coupled with terminal alkynes to afford acetic acid derivatives, utilizing palladium and copper(I) iodide catalysis .
Molecular Structure Analysis
The molecular structure of related iodophenyl compounds has been determined through various methods, including X-ray diffraction. For example, the crystal structure of 2'-iodobiphenyl-4-carboxylic acid has been analyzed, revealing the angles between phenyl rings and the carboxyl group attachment, which may provide insights into the structural characteristics of 2-iodophenyl acetate derivatives .
Chemical Reactions Analysis
2-Iodophenyl acetate and its derivatives participate in a variety of chemical reactions. The palladium-catalyzed direct acylation of iodoacetanilides/iodophenyl acetates with aldehydes has been reported, leading to the synthesis of 2-quinolinones and other bioactive compounds . Furthermore, the photostimulated reactions of 2-(2-iodophenyl)acetate ion with carbanions have been used to synthesize ε-oxo acids and 3-benzazepin-2-ones, employing the SRN1 substitution mechanism .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-iodophenyl acetate are not detailed in the provided papers, related compounds have been synthesized and characterized. For instance, acetyl and iodo derivatives of certain phenyl compounds have been synthesized and analyzed using infrared, nuclear magnetic resonance, and elemental analysis, which could be indicative of the properties of 2-iodophenyl acetate derivatives . Additionally, the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions in compounds like 2,6-diiodo-4-nitrophenyl acetate has been studied, which may influence the physical properties and reactivity of similar iodophenyl acetates .
properties
IUPAC Name |
(2-iodophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVHZRVLQLTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186520 | |
Record name | Phenol, 2-iodo-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodophenyl acetate | |
CAS RN |
32865-61-5 | |
Record name | Phenol, 2-iodo-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32865-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-iodo-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032865615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-iodo-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-iodo-, 1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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